molecular formula C6H11N3O B582994 4-Tert-butyl-1,2,5-oxadiazol-3-amine CAS No. 159013-87-3

4-Tert-butyl-1,2,5-oxadiazol-3-amine

Cat. No. B582994
M. Wt: 141.174
InChI Key: CLZPCLWZGOCFKE-UHFFFAOYSA-N
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Description

“4-Tert-butyl-1,2,5-oxadiazol-3-amine” is a chemical compound with the CAS Number: 159013-87-3 . It has a molecular weight of 141.17 . The IUPAC name for this compound is 4-tert-butyl-1,2,5-oxadiazol-3-amine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Tert-butyl-1,2,5-oxadiazol-3-amine” is 1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3, (H2,7,9) . This indicates the presence of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“4-Tert-butyl-1,2,5-oxadiazol-3-amine” is a powder that is stored at room temperature . The compound has a molecular weight of 141.17 .

Scientific Research Applications

Synthesis and Some Chemical Characteristics of 4″-nitro-3,3′4′,3″-ter-1,2,5-oxadiazol-4-amine

A method was developed for synthesizing 4″-nitro-3,3′:4′,3″-ter-1,2,5-oxadiazol-4-amine, exploring its reaction with N- and O-nucleophiles under various conditions. This study contributes to the understanding of the chemical behavior and potential applications of oxadiazol-4-amine derivatives (Astrat’ev et al., 2016).

Solid State Synthesis and Fluorescence of 1,3,4-Oxadiazole Derivatives Two 1,3,4-oxadiazole derivatives were synthesized using a solid-state process. The derivatives demonstrated significant fluorescence properties, indicating potential applications in fields such as material science and bioimaging (Huang Wei, 2007).

Biological Applications

Novel 1,2,4-Oxadiazoles and Trifluoromethylpyridines Antitumor Activity

The study focused on the design and biological evaluation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds, especially compound 17, showed promising in vitro anti-cancer activity, highlighting the therapeutic potential of 1,2,4-oxadiazoles in cancer treatment (Maftei et al., 2016).

Synthesis, Crystal Structure and Antitumor Activity of a Thiazol-2-amine Derivative This research synthesized and determined the crystal structure of a thiazol-2-amine derivative, which exhibited good antitumor activity against the Hela cell line. The study contributes to the exploration of oxadiazol derivatives in the development of new anticancer drugs (叶姣 et al., 2015).

Chemical Transformations and Reactivity

Transformations of Furoxans into 1,2,3,4-Tetrazine 1,3-Dioxides The study explored the unexpected reactions of furoxans, leading to the formation of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetrazine 4,6-di-N-oxide and other compounds. The findings provide insight into the reactivity of these compounds and their potential applications in various chemical processes (Zelenov et al., 2017).

Synthesis of Various 3-Substituted 1,2,4-Oxadiazole-Containing Chiral β3- and α-Amino Acids This study presents the synthesis of chiral 1,2,4-oxadiazole-containing amino acids from Fmoc-protected aspartic acid. The research contributes to the field of nonnatural amino acids and their potential applications in combinatorial synthesis and pharmaceuticals (Hamze et al., 2003).

Safety And Hazards

The safety information for “4-Tert-butyl-1,2,5-oxadiazol-3-amine” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-tert-butyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZPCLWZGOCFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1,2,5-oxadiazol-3-amine

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